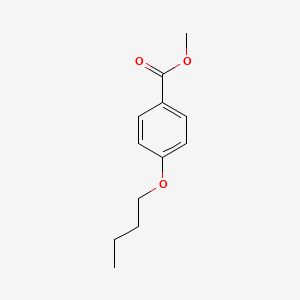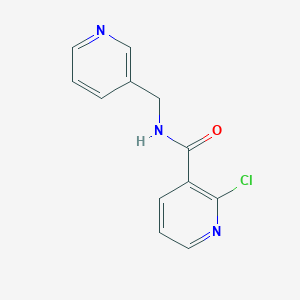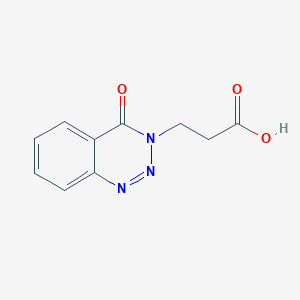
2-acetamido-3-(2-methylphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antitumor Activities
2-Acetamido-3-(2-methylphenyl)propanoic acid and related compounds have been synthesized for their potential antitumor activities. Research involving the synthesis of derivatives of this compound, such as (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, has shown that these compounds exhibit selective anti-tumor activities. The R-configuration of these compounds may contribute to their effectiveness (Xiong Jing, 2011).
Enantioseparation and Chromatography
The compound has been involved in studies related to enantioseparation by countercurrent chromatography, utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. This research highlights the significant effect that the position of the methyl group on the benzene ring has on enantiorecognition, indicating the complexity and specificity of interactions in chiral separation processes (Yang Jin et al., 2020).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, 2-(4-methylphenyl)propanoic acid, a related compound, was synthesized using zinc acetate as a major catalyst and cuprous chloride as a promoter. This work contributes to the understanding of the catalytic processes involved in the rearrangement reactions of similar compounds and the effects of reaction conditions on yield (He Chong-heng, 2010).
Development of Therapeutic Agents
There has been interest in the development of therapeutic agents using derivatives of 2-acetamido-3-(2-methylphenyl)propanoic acid for anticonvulsant activities. The crystal structure analysis of such derivatives reveals specific molecular features that may be responsible for their anticonvulsant effects, suggesting potential applications in the development of new therapeutic compounds (A. Camerman et al., 2005).
特性
IUPAC Name |
2-acetamido-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWQZRDVHNINGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(2-methylphenyl)propanoic Acid | |
CAS RN |
5463-90-1 |
Source


|
| Record name | NSC20159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

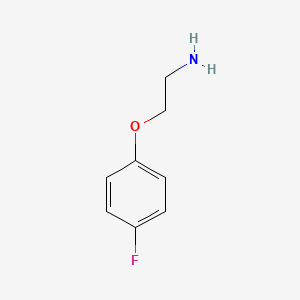
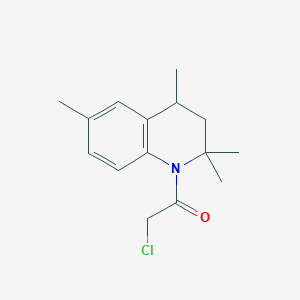
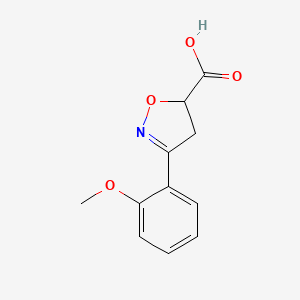
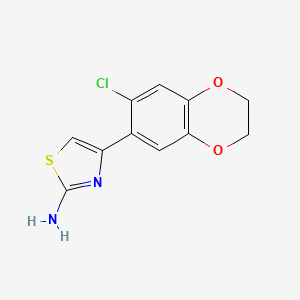
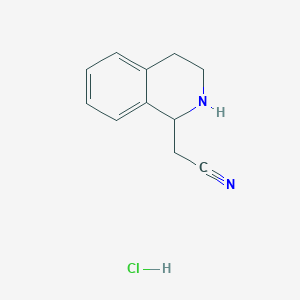

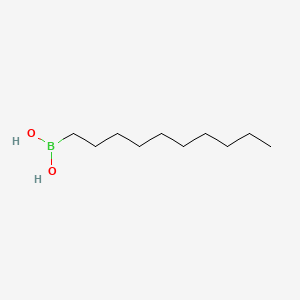
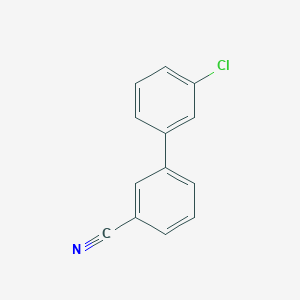
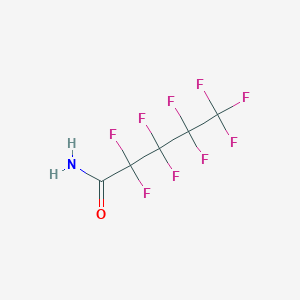
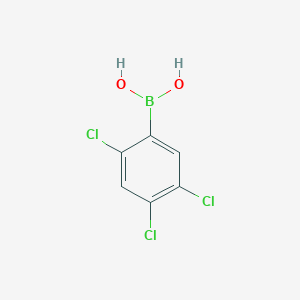
![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)
